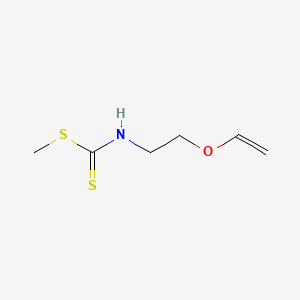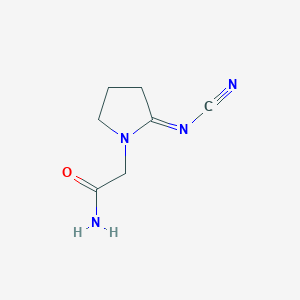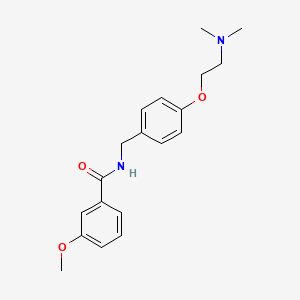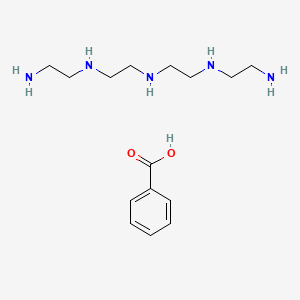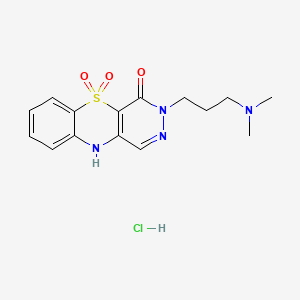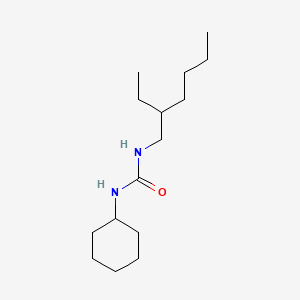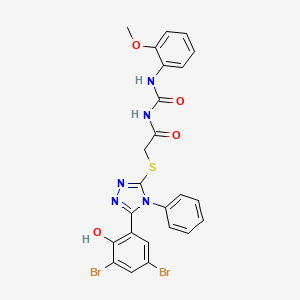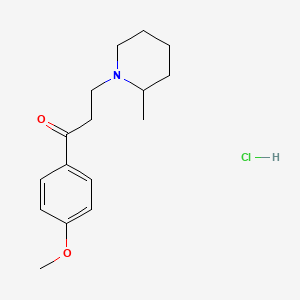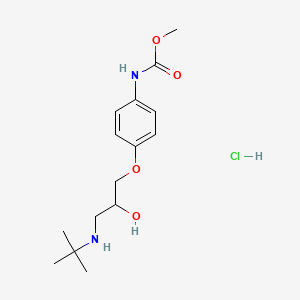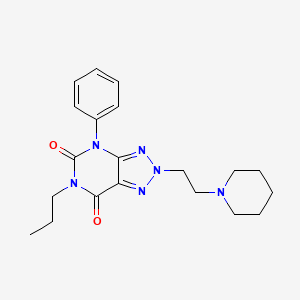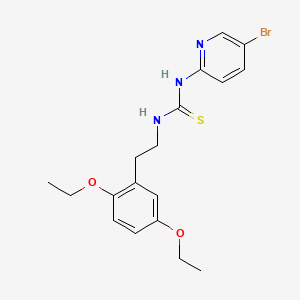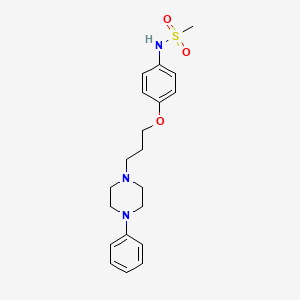
Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a methanesulfonamide group linked to a phenyl ring, which is further connected to a piperazine moiety through a propoxy chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with 3-bromopropyl methanesulfonate to form an intermediate. This intermediate is then reacted with 4-hydroxyphenyl methanesulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(4-benzylpiperazin-1-yl)propoxy)phenyl)methanesulfonamide
- N-(4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)methanesulfonamide
Uniqueness
Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the phenyl group on the piperazine moiety enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
85868-59-3 |
|---|---|
Molecular Formula |
C20H27N3O3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H27N3O3S/c1-27(24,25)21-18-8-10-20(11-9-18)26-17-5-12-22-13-15-23(16-14-22)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3 |
InChI Key |
JDBKYYFWJRKHKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



